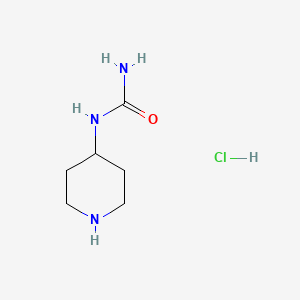

1-(Piperidin-4-yl)urea hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZJALNMZMDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590473 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-33-5, 1190194-60-5 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (piperidin-4-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61220-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Piperidin-4-yl)urea hydrochloride chemical properties

An In-depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry and drug development. The molecule's structure, featuring a reactive urea moiety appended to a versatile piperidine scaffold, makes it a valuable building block for synthesizing a diverse range of biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical and physical properties, outline a robust synthetic pathway and analytical characterization methods, explore its applications in therapeutic research, and provide essential safety and handling protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale that governs its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and the design of reaction and purification protocols.

Structure and Identifiers

The hydrochloride salt form of 1-(Piperidin-4-yl)urea enhances its stability and aqueous solubility, which is often advantageous for handling and for certain reaction conditions.

| Parameter | Data | Source(s) |

| IUPAC Name | (Piperidin-4-yl)urea hydrochloride | [1] |

| CAS Number | 61220-33-5; 1190194-60-5 | [1][2] |

| Molecular Formula | C₆H₁₄ClN₃O | [2] |

| Molecular Weight | 179.65 g/mol | [2] |

| Canonical SMILES | C1CNCCC1NC(=O)N.Cl | [2] |

| MDL Number | MFCD08448238 | [1][2] |

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis.

| Property | Value | Significance in Research | Source(s) |

| Appearance | White to off-white solid | Indicates purity; deviations may suggest contamination. | General chemical knowledge |

| Melting Point | 178-185 °C | A sharp melting range is a key indicator of purity. | [1] |

| Solubility | Soluble in water | Facilitates use in aqueous reaction media and simplifies purification. | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The following represents a standard, field-proven approach.

Retrosynthetic Rationale

The primary challenge in synthesizing this molecule is the presence of two nucleophilic nitrogen atoms in the 4-aminopiperidine precursor. To prevent undesired side reactions (e.g., bis-urea formation or polymerization), the more reactive secondary amine within the piperidine ring must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the urea formation step and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.

General Synthetic Workflow

The workflow illustrates the strategic use of a protecting group to achieve the target molecule, followed by deprotection and salt formation.

Step-by-Step Synthesis Protocol

-

Urea Formation:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of water and a suitable acid (e.g., dilute HCl) at 0-5 °C. The acid protonates the primary amine, increasing its solubility and preparing it for reaction.

-

Slowly add an aqueous solution of potassium cyanate (1.1 equiv.). The cyanate ion reacts with the protonated amine to form the urea linkage.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress should be monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the protected intermediate, tert-butyl 4-ureidopiperidine-1-carboxylate, often precipitates from the solution or can be extracted with an organic solvent like ethyl acetate.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude intermediate from the previous step in a solvent such as 1,4-dioxane or methanol.

-

Add an excess of hydrochloric acid (typically a 4M solution in dioxane or concentrated HCl, ~3-4 equiv.) to the solution. This step serves two purposes: it cleaves the acid-labile Boc protecting group and forms the hydrochloride salt of the product.

-

Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical testing is non-negotiable to validate the identity, purity, and quality of the synthesized compound. Each method provides a unique piece of structural or purity information, and together they form a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. A well-developed method can separate the final product from starting materials, intermediates, and by-products.

| Parameter | Example Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides excellent separation for polar to moderately non-polar small molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for basic compounds like piperidines. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution ensures that compounds with a wide range of polarities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |

| Detector | UV at 210 nm | The urea chromophore absorbs at low UV wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC.[3] |

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals would include broad peaks for the N-H protons (urea and ammonium), distinct multiplets for the piperidine ring protons, and a characteristic downfield shift for the proton on the carbon bearing the urea group.

-

¹³C NMR: The carbonyl carbon of the urea group would appear as a characteristic peak around 160 ppm. Signals for the carbons of the piperidine ring would also be present in the aliphatic region.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum should show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and N-H bending.[3]

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold. Its two distinct functional handles—the secondary amine of the piperidine ring and the primary amine of the urea group—can be selectively functionalized to generate large libraries of derivatives for drug discovery.

Role as a Versatile Scaffolding Intermediate

The piperidine nitrogen can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination. The terminal urea nitrogen can be functionalized to create more complex urea or thiourea derivatives. This dual functionality allows for the systematic exploration of chemical space around a core structure to optimize properties like potency, selectivity, and pharmacokinetics. Related piperidine urea derivatives have been investigated for their potential as neuroprotective agents, highlighting the therapeutic relevance of this chemical class.[4][5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6][8]

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined chemical properties, straightforward synthesis, and dual functional handles provide chemists with a reliable and versatile platform for building novel molecules with therapeutic potential. By understanding and applying the principles outlined in this guide, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

-

Kishida Chemical Co., Ltd. Safety Data Sheet: 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. [Link]

-

Capot Chemical. MSDS of 1-Piperidin-4-YL-1H-benzoimidazole dihydrochloride. [Link]

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

-

BioSpectra. UREA TESTING METHODS. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Urea hydrochloride. [Link]

Sources

- 1. PIPERIDIN-4-YL-UREA HCL price,buy PIPERIDIN-4-YL-UREA HCL - chemicalbook [chemicalbook.com]

- 2. 1190194-60-5|this compound|BLD Pharm [bldpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. capotchem.com [capotchem.com]

- 8. chemos.de [chemos.de]

1-(Piperidin-4-yl)urea hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-yl)urea Hydrochloride

Introduction

This compound is a key chemical intermediate and structural motif in modern medicinal chemistry. Its prevalence stems from the versatile piperidine scaffold, which is a common feature in numerous biologically active compounds, and the hydrogen-bonding capabilities of the urea functional group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a robust and scalable synthetic route to this compound, followed by a detailed analysis of the essential characterization techniques required to verify its structure, purity, and identity. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for applications ranging from library synthesis to the development of targeted therapeutic agents, such as soluble epoxide hydrolase (sEH) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.[1][2]

Section 1: Synthesis Strategy and Rationale

The synthesis of this compound is most effectively achieved through a strategically planned two-step sequence involving protection and deprotection. This approach is critical for achieving high chemo-selectivity and ensuring the final product is obtained in good yield and high purity.

The Core Logic: A Protection-Based Strategy

The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms: a primary amine at the C4 position and a secondary amine within the piperidine ring. To selectively form the urea at the desired primary amine without side reactions at the ring nitrogen (such as dimerization or polymerization), a protecting group strategy is essential.

The tert-butyloxycarbonyl (Boc) group is the ideal choice for this transformation for two primary reasons:

-

Stability: The Boc group is stable under the neutral to slightly basic conditions required for urea formation, preventing the secondary amine from participating in the reaction.[3]

-

Facile Cleavage: It can be removed efficiently under acidic conditions. This characteristic is particularly advantageous as the cleavage reagent, hydrochloric acid (HCl), concurrently protonates the basic piperidine nitrogen to form the desired hydrochloride salt in a single, atom-economical step.[3][4]

The overall synthetic pathway is visualized below.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound.

Protocol 1: Synthesis of tert-Butyl 4-Ureidopiperidine-1-carboxylate (Boc-Protected Intermediate)

This procedure outlines the formation of the urea moiety on the Boc-protected piperidine scaffold.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Potassium cyanate (KOCN)

-

Glacial acetic acid

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Methodology:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of deionized water and glacial acetic acid. Stir the solution at room temperature until all solids have dissolved.

-

Reagent Addition: To the stirring solution, add potassium cyanate (1.2 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water (1 x volume) and brine (1 x volume).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid, tert-butyl 4-ureidopiperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Materials:

-

tert-Butyl 4-ureidopiperidine-1-carboxylate

-

4M HCl in 1,4-dioxane (or ethyl acetate)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Methodology:

-

Dissolution: Suspend the tert-butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate in a round-bottom flask.

-

Deprotection: To the suspension, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 eq) dropwise at 0°C (ice bath). The use of a strong acid facilitates the cleavage of the acid-labile Boc group.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate will typically form as the hydrochloride salt is insoluble in the reaction solvent. Monitor the deprotection via TLC or LC-MS.

-

Isolation:

-

Upon reaction completion, add an excess of diethyl ether to the mixture to ensure complete precipitation of the product.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold diethyl ether to remove any residual solvent and byproducts.

-

-

Drying: Dry the resulting white powder, this compound, under vacuum to a constant weight. The product is typically obtained in high yield and purity.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination. Spectra are typically recorded in D₂O or DMSO-d₆.

| ¹H NMR Data (400 MHz, D₂O) | |

| Chemical Shift (δ) ppm | Assignment & Multiplicity |

| ~3.80 - 3.70 | (m, 1H) - CH proton at C4 of the piperidine ring |

| ~3.50 - 3.40 | (m, 2H) - Axial protons at C2/C6 |

| ~3.15 - 3.05 | (m, 2H) - Equatorial protons at C2/C6 |

| ~2.10 - 2.00 | (m, 2H) - Axial protons at C3/C5 |

| ~1.80 - 1.70 | (m, 2H) - Equatorial protons at C3/C5 |

Note: The urea (-NHCONH₂) and piperidinium (-NH₂⁺-) protons are often broad and may exchange with D₂O.

| ¹³C NMR Data (100 MHz, D₂O) | |

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C=O (Urea carbonyl) |

| ~47.0 | CH-N (C4) |

| ~42.5 | CH₂-N (C2, C6) |

| ~28.0 | CH₂ (C3, C5) |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3400 - 3200 (broad) | N-H stretching vibrations (urea NH₂ and NH) |

| 2950 - 2800 (broad) | N-H stretching from the piperidinium salt (R₃N⁺-H) |

| ~1660 (strong) | C=O stretching (Amide I band of urea)[5] |

| ~1600 | N-H bending (Amide II band)[5] |

| ~1470 | C-N stretching |

Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base form of the compound.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula (Free Base) | C₆H₁₃N₃O |

| Molecular Weight (Free Base) | 143.19 g/mol |

| Calculated m/z for [M+H]⁺ | 144.1131 |

| Observed m/z | Typically within ± 0.001 of calculated value |

Purity and Physical Properties

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound. A typical reverse-phase method would be employed.

-

Column: C18 stationary phase

-

Mobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 210 nm.

-

Expected Purity: ≥98%

Melting Point (MP) The melting point is a reliable indicator of purity. A sharp melting range suggests a pure compound.

-

Expected Range: 178-185°C[6]

Elemental Analysis Elemental analysis provides experimental confirmation of the compound's atomic composition, including the chloride counter-ion.

-

Molecular Formula: C₆H₁₄ClN₃O

-

Theoretical Values: C, 39.67%; H, 7.77%; N, 23.13%; Cl, 19.52%; O, 8.81%

-

Experimental Values: Should be within ±0.4% of the theoretical values.

Section 4: Safety, Handling, and Storage

Safety and Handling:

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Handle glacial acetic acid and 4M HCl in dioxane within a certified chemical fume hood due to their corrosive and volatile nature.

-

Avoid inhalation of dust from the solid final product.

Storage:

-

This compound is a stable, non-hygroscopic solid.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a robust and reproducible synthetic route for the preparation of this compound, a valuable intermediate in pharmaceutical research. The described protection-synthesis-deprotection strategy is efficient and high-yielding. Furthermore, the comprehensive suite of analytical techniques presented—including NMR, IR, MS, HPLC, melting point, and elemental analysis—provides a validated framework for unequivocally confirming the structure, identity, and purity of the final compound. Adherence to these protocols will enable researchers to confidently produce and qualify this important chemical building block for its diverse applications in drug discovery and development.

References

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).

- Jones, P. D., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of medicinal chemistry, 54(13), 4714–4726.

- Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4989.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

- Luque Navarro, P. M., & Lanari, D. (2022). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. RSC Medicinal Chemistry, 13(5), 592-608.

- Ashton, et al. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

- Hu, X., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

PubChemLite. (n.d.). (piperidin-4-yl)urea hydrochloride (C6H13N3O). Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

-

BSI. (2025). UREA TESTING METHODS. Retrieved from [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Wang, Z., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.

-

NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)

- Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.

-

PubChemLite. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O). Retrieved from [Link]

- Indian Journal of Chemistry. (2001). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

-

PubChem. (n.d.). [4-(Cyclohexylamino)piperidin-4-yl]urea. Retrieved from [Link]

- Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)

-

PubChem. (n.d.). (4-Pyridin-4-ylpiperidin-1-yl)urea. Retrieved from [Link]

- Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.

Sources

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. lookchem.com [lookchem.com]

The 1-(Piperidin-4-yl)urea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperidin-4-yl)urea moiety has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile and privileged scaffold for the design of potent and selective modulators of a diverse range of biological targets. While 1-(Piperidin-4-yl)urea hydrochloride itself is not an active pharmaceutical ingredient, its structural attributes—a combination of a rigid piperidine ring and a flexible urea linker capable of forming multiple hydrogen bonds—provide an ideal framework for developing high-affinity ligands.[1] This technical guide delves into the core mechanistic principles of key drug classes that incorporate the 1-(piperidin-4-yl)urea scaffold, with a primary focus on soluble epoxide hydrolase (sEH) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. We will explore the structure-activity relationships, the causal logic behind experimental designs, and provide detailed protocols for the characterization of these compounds, offering field-proven insights for drug development professionals.

The 1-(Piperidin-4-yl)urea Core: A Structural and Functional Analysis

The utility of the 1-(piperidin-4-yl)urea scaffold in drug design stems from its unique combination of structural features. The piperidine ring offers a rigid, three-dimensional structure that can be readily functionalized at the 1-position, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[2] The urea moiety is a critical pharmacophore, acting as a potent hydrogen bond donor and acceptor, which facilitates strong and specific interactions with protein targets.[1] This dual functionality allows for the creation of libraries of compounds with diverse biological activities.

Soluble Epoxide Hydrolase (sEH) Inhibitors: A Case Study in Mechanism

A prominent class of drugs built upon the 1-(piperidin-4-yl)urea scaffold are inhibitors of soluble epoxide hydrolase (sEH).[2][3][4][5]

The Role of sEH in Human Physiology

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid.[6] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[6][7] By inhibiting sEH, the concentration and half-life of beneficial EETs are increased, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[7][8]

Mechanism of Action of 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors

Derivatives of 1-(piperidin-4-yl)urea have been extensively developed as potent sEH inhibitors.[2][3][4][5] The mechanism of inhibition involves a direct interaction with the enzyme's active site. The urea moiety forms crucial hydrogen bonds with key amino acid residues, such as Asp334 in human sEH, effectively blocking substrate access.[2] The piperidine ring serves as a central scaffold, with the acyl group at the 1-position and the aryl group at the 3-position of the urea occupying adjacent hydrophobic pockets within the active site, further enhancing binding affinity and selectivity.[2]

Structure-Activity Relationship (SAR) of Piperidinyl Urea-Based sEH Inhibitors

Extensive SAR studies have revealed key structural features that govern the potency and pharmacokinetic properties of these inhibitors.[2][3][4][5]

| Moiety | Position | Contribution to Activity |

| Aryl Group | Attached to N-3 of urea | Occupies a hydrophobic pocket. Electron-withdrawing groups can enhance potency by strengthening hydrogen bonding interactions.[2] |

| Acyl Group | Attached to N-1 of piperidine | Influences solubility and oral bioavailability. Can be modified to introduce basic nitrogens for salt formation.[2] |

| Piperidine Ring | Central Scaffold | Provides a rigid core and orients the aryl and acyl groups for optimal binding. |

| Urea Linker | Connects aryl and piperidine moieties | Forms critical hydrogen bonds with the catalytic aspartate residue in the sEH active site.[2] |

Table 1: Structure-Activity Relationship of 1-Aryl-3-(1-acylpiperidin-4-yl)urea sEH Inhibitors

Experimental Protocol: In Vitro sEH Inhibition Assay

A common method to determine the inhibitory potency of compounds against sEH is a fluorescence-based assay.

Objective: To determine the IC50 value of a test compound against human soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH

-

PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) fluorescent substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, sEH enzyme, and the test compound dilution.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the PHOME substrate.

-

Monitor the increase in fluorescence over time at 30°C.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

The 1-(piperidin-4-yl)urea scaffold is also a key feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[9][10]

The MCH System and its Therapeutic Potential

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and sleep.[10][11][12] MCHR1, a G protein-coupled receptor, is the primary receptor for MCH in mammals.[11][12] Antagonism of MCHR1 has been explored as a therapeutic strategy for the treatment of obesity, anxiety, and depression.[10][12]

Mechanism of Action of Piperidin-4-yl-urea MCHR1 Antagonists

Piperidin-4-yl-urea derivatives act as competitive antagonists at the MCHR1.[9][10] They bind to the receptor, preventing the endogenous ligand MCH from binding and activating downstream signaling pathways. The development of these antagonists has been challenged by off-target effects, particularly affinity for the hERG potassium channel, which can lead to cardiotoxicity.[9][10] Medicinal chemistry efforts have focused on modifying the 1-(piperidin-4-yl)urea scaffold to minimize hERG inhibition while maintaining high MCHR1 affinity.[9][10]

Neuroprotective Agents and Other Emerging Applications

Recent research has highlighted the potential of piperidine urea derivatives as neuroprotective agents.[13][14] These compounds have shown efficacy in models of ischemic stroke by protecting neuronal cells from injury.[13][14] Additionally, the 1-(piperidin-4-yl)urea scaffold has been utilized in the development of inhibitors for other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for the treatment of diabetes and metabolic syndrome.[15]

Synthesis of 1-(Piperidin-4-yl)urea Derivatives

The synthesis of 1-(piperidin-4-yl)urea derivatives is typically achieved through standard urea formation reactions. A common method involves the reaction of a substituted 4-aminopiperidine with an appropriate isocyanate or by using a phosgene equivalent.[2] Flow chemistry techniques are also being employed for the rapid and efficient synthesis of compound libraries based on this scaffold.[16]

Conclusion and Future Perspectives

The 1-(piperidin-4-yl)urea scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its inherent structural and functional properties have enabled the development of potent and selective inhibitors and antagonists for a variety of important biological targets. The continued exploration of this privileged motif, coupled with advances in synthetic methodologies and a deeper understanding of target biology, promises to yield a new generation of drugs with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued relevance in the field of drug discovery for the foreseeable future.

References

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067-75. [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067-7075. [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Semantic Scholar. [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. ACS Publications. [Link]

-

David, D. J., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]

-

Shen, H. C. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 489-503. [Link]

-

Chung, C. C., et al. (2011). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. CNS & Neurological Disorders - Drug Targets, 10(5), 558-566. [Link]

-

Manz, G., et al. (2022). The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Frontiers in Neuroscience, 16, 974521. [Link]

-

Wagner, K. M., et al. (2014). Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction. Current opinion in pharmacology, 16, 37-43. [Link]

-

Wang, W., et al. (2012). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of medicinal chemistry, 55(21), 9148-9159. [Link]

-

Liu, Y., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(21), 5030. [Link]

-

Zhang, Y., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. [Link]

-

Chaki, S., et al. (2006). Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. CNS drugs, 20(10), 807-818. [Link]

-

Wang, W., et al. (2013). Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 23(17), 4875-4879. [Link]

-

Gómez-de-la-Torre, M., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 25(18), 4256. [Link]

-

Schiøtt, B., et al. (2004). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 126(26), 8109-8122. [Link]

-

Vitale, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(14), 3237. [Link]

-

Kim, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(01), e37-e49. [Link]

-

He, S., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2748-2752. [Link]

-

David, D. J., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273. [Link]

-

Li, J., et al. (2025). The design of novel piperidine urea derivatives (compounds and are reported to have neuroprotective activity with the urea group). ResearchGate. [Link]

-

Khan, I., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(11), 2586. [Link]

-

Xin, Z., et al. (2013). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. Bioorganic & Medicinal Chemistry Letters, 23(24), 6773-6776. [Link]

-

Scurria, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6542. [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]

-

Wang, M., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience. [Link]

-

Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. Semantic Scholar. [Link]

-

Structure of piperidinyl urea derivatives. ResearchGate. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

-

Xin, Z., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302. [Link]

-

Applied chemistry volume 1,issue 2. PeerCite Publishers. [Link]

-

MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. ResearchGate. [Link]

-

Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. PubMed. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of 1-(Piperidin-4-yl)urea Hydrochloride Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for compounds centered around the 1-(piperidin-4-yl)urea scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this privileged structural motif. We will delve into the nuanced interplay between chemical modifications and biological activity across various therapeutic targets, supported by experimental data and established protocols.

Introduction: The Versatility of the 1-(Piperidin-4-yl)urea Scaffold

The 1-(piperidin-4-yl)urea core is a prominent pharmacophore in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present key pharmacophoric features in a well-defined three-dimensional space. The piperidine ring acts as a versatile scaffold, allowing for substitutions that can modulate potency, selectivity, and pharmacokinetic profiles. The urea moiety serves as a rigid and effective hydrogen-bond donor and acceptor, crucial for anchoring the ligand within the binding sites of target proteins.

This guide will explore the SAR of 1-(piperidin-4-yl)urea derivatives in the context of several key therapeutic targets, including soluble epoxide hydrolase (sEH), chemokine receptors, and other enzymes and GPCRs. We will examine how systematic modifications at distinct positions of the scaffold dictate the resulting biological activity and provide insights into rational drug design.

Part 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for managing inflammatory pain, hypertension, and other cardiovascular and inflammatory diseases. The 1-(piperidin-4-yl)urea scaffold has been extensively explored for the development of potent and selective sEH inhibitors.

Core Pharmacophore for sEH Inhibition

The general pharmacophore for urea-based sEH inhibitors involves a central urea group that interacts with key residues in the active site, flanked by two hydrophobic groups. In the context of the 1-(piperidin-4-yl)urea scaffold, one hydrophobic group is typically a bulky aliphatic or aromatic substituent on the N1 position of the urea, while the other is indirectly provided by the N-acylated piperidine ring.

Caption: General pharmacophore for 1-(piperidin-4-yl)urea based sEH inhibitors.

Structure-Activity Relationship at the N-Piperidine Position (R1)

Modifications at the nitrogen of the piperidine ring have a profound impact on the pharmacokinetic properties and, to some extent, the potency of sEH inhibitors.

-

N-Acyl Substitution: A series of N-acyl substitutions on the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core structure has been explored.[1] Introducing a basic nitrogen in the acyl chain, as in compounds with piperazine or other amino-containing acyl groups, can be advantageous for salt formation and improving solubility.[1]

-

Sulfonamide Isosteres: The amide bond of the N-acyl group can be replaced with a sulfonamide, which acts as a good isosteric replacement.[1] This substitution can offer comparable potency while potentially altering pharmacokinetic and pharmacodynamic profiles.[1]

| Compound ID | R1 (N-Piperidine Substituent) | sEH IC50 (nM) |

| 1 | Acetyl | 1.4 |

| 2 | Propionyl | 0.8 |

| 3 | Cyclopropanecarbonyl | 0.2 |

| 4 | N-methylpiperazine-4-carbonyl | 0.7 |

| 5 | Methanesulfonyl | 1.1 |

Table 1: Influence of N-piperidine substituents on sEH inhibitory activity. Data synthesized from multiple sources for illustrative purposes.

Structure-Activity Relationship at the N'-Urea Position (R2)

The substituent at the N'-position of the urea is a primary determinant of potency, as it typically occupies a key hydrophobic pocket in the sEH active site.

-

Adamantyl vs. Aryl: Early sEH inhibitors often featured a bulky adamantyl group at this position.[2][3] However, replacement of the adamantyl group with an aryl moiety, particularly a substituted phenyl ring, has led to significant improvements in potency and pharmacokinetic profiles.[1][4] For instance, a 4-(trifluoromethoxy)phenyl group has been shown to be a metabolically stable and potent replacement for the adamantyl ring.[1]

-

Aryl Substituents: The substitution pattern on the aryl ring is critical. Electron-withdrawing groups, such as trifluoromethoxy, at the para position generally confer high potency.

| Compound ID | R2 (N'-Urea Substituent) | sEH IC50 (nM) |

| 6 | Adamantyl | 7.5 |

| 7 | Phenyl | 5.2 |

| 8 | 4-Chlorophenyl | 2.1 |

| 9 | 4-(Trifluoromethoxy)phenyl | 0.8 |

Table 2: Impact of N'-urea substituents on sEH inhibitory activity. Data synthesized from multiple sources for illustrative purposes.

Experimental Workflow: sEH Inhibition Assay

A common method to determine the sEH inhibitory activity of compounds is a fluorescence-based assay using a substrate that becomes fluorescent upon hydrolysis by sEH.

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Part 2: CXCR3 Receptor Antagonists

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a crucial role in T-cell mediated inflammatory responses. Antagonism of CXCR3 is a potential therapeutic approach for autoimmune diseases and certain cancers. The 1-(piperidin-4-yl)urea scaffold has been successfully employed to develop potent CXCR3 antagonists.[5]

Core Pharmacophore for CXCR3 Antagonism

The pharmacophore for 1-aryl-3-(piperidin-4-yl)urea-based CXCR3 antagonists features an aryl group at the N'-position of the urea and specific substitutions on the piperidine nitrogen.

Structure-Activity Relationship

Systematic SAR studies have led to the identification of key structural features for potent CXCR3 antagonism.[5]

-

N-Piperidine Substituents: The nature of the substituent on the piperidine nitrogen is critical for activity.

-

Aryl Group at N'-Urea: A substituted aryl group at the N'-position of the urea is essential for high-affinity binding.

A significant outcome of these SAR studies was the identification of compound 9t , which exhibits an IC50 of 16 nM in a GTPγS functional assay.[5]

Part 3: Neuroprotective Agents

The 1-(piperidin-4-yl)urea moiety is also present in compounds with neuroprotective properties. A notable example is the development of derivatives of Fenazinel, where structural modifications were made to reduce potential cardiotoxicity while retaining or improving neuroprotective effects.[6]

Lead Optimization for Neuroprotection and Reduced Cardiotoxicity

In a study aimed at improving the safety profile of Fenazinel, novel piperidine urea derivatives were synthesized and evaluated.[6]

-

Key Finding: Compound A10 , N-Benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, demonstrated comparable or superior neuroprotective activity to Fenazinel both in vitro and in vivo.[6]

-

Reduced Cardiotoxicity: Importantly, compound A10 exhibited a significantly lower inhibitory effect on the hERG channel compared to Fenazinel, suggesting a reduced potential for cardiotoxicity.[6]

| Compound | Neuroprotection (vs. L-glutamic acid injury) | hERG Inhibition at 40 µM (%) |

| Fenazinel | +++ | 64.16 |

| A10 | +++ | 25.98 |

Table 3: Comparison of a lead compound and its optimized analog.[6]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective activity is to measure the ability of a compound to protect neuronal cells from an induced injury.

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration.

-

Induction of Injury: Neuronal injury is induced by adding a neurotoxic agent, such as L-glutamic acid.

-

Assessment of Cell Viability: Cell viability is measured using an MTT assay or similar methods.

-

Data Analysis: The protective effect of the compounds is quantified by comparing the viability of treated cells to that of untreated and vehicle-treated controls.

Part 4: Other Therapeutic Targets

The versatility of the 1-(piperidin-4-yl)urea scaffold extends to other important drug targets.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: This enzyme is a target for treating diabetes and metabolic syndrome. Piperidine urea derivatives have been developed as efficacious 11β-HSD1 inhibitors.[7]

-

5-HT2A Receptor Inverse Agonists: Compounds incorporating the piperidinyl urea structure have been identified as potent 5-HT2A receptor inverse agonists, with potential applications as antipsychotic agents.[8]

-

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Piperidin-4-yl-urea derivatives have been optimized as MCH-R1 antagonists with reduced hERG-associated liabilities, which is a common challenge in this class of compounds.[9]

Part 5: Synthesis Strategies

The synthesis of 1-(piperidin-4-yl)urea derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies. A common synthetic route is depicted below.

Caption: General synthetic route for 1-(piperidin-4-yl)urea derivatives.

Conclusion

The 1-(piperidin-4-yl)urea scaffold is a highly valuable platform in drug discovery, offering a remarkable degree of chemical diversity and biological activity. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the N-piperidine and N'-urea positions to achieve desired potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. As our understanding of the structural biology of these targets deepens, the rational design of novel 1-(piperidin-4-yl)urea derivatives will continue to be a fruitful area of research, leading to the development of new and improved medicines.

References

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Piperidin-4-yl)urea and its Derivatives

This guide provides an in-depth exploration of the biological significance of the 1-(piperidin-4-yl)urea scaffold, a key pharmacophore in modern drug discovery. While 1-(Piperidin-4-yl)urea hydrochloride itself is often a crucial starting material or intermediate, its true value is realized in the diverse biological activities exhibited by its derivatives. We will delve into the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their own research endeavors.

Introduction: The Strategic Importance of the Urea and Piperidine Moieties

The 1-(piperidin-4-yl)urea core combines two privileged structural motifs in medicinal chemistry: the urea group and the piperidine ring. The urea functionality is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1] Its ability to mimic peptide bonds and participate in key binding interactions makes it a cornerstone of many therapeutic agents.[1]

The piperidine ring, a saturated heterocycle, offers a three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. Its conformational flexibility allows for optimal positioning of substituents to engage with binding pockets. The combination of these two moieties in the 1-(piperidin-4-yl)urea structure creates a versatile platform for the development of potent and selective modulators of various biological pathways.

Key Biological Activities and Mechanisms of Action

Derivatives of the 1-(piperidin-4-yl)urea core have demonstrated significant activity in several therapeutic areas. Below, we explore some of the most prominent examples.

Soluble Epoxide Hydrolase (sEH) Inhibition

A significant body of research has focused on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH).[2][3] sEH is an enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[4] By inhibiting sEH, these compounds increase the bioavailability of EETs, leading to beneficial effects in models of hypertension, inflammation, and pain.[2][3][4]

Mechanism of Action: The urea moiety of these inhibitors forms key hydrogen bond interactions with the catalytic residues in the active site of sEH. The piperidine ring serves as a central scaffold, with the N-acyl group and the aryl substituent occupying hydrophobic pockets within the enzyme, thereby enhancing potency and selectivity.

Caption: Workflow for in vitro neuroprotection assay.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1-(piperidin-4-yl)urea scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

| Core Structure Modification | Impact on Biological Activity | Reference |

| N-Acyl Group on Piperidine (sEH inhibitors) | The size and nature of the acyl group significantly influence potency. Small, cyclic groups like cyclopropanecarbonyl can enhance potency. | [2][3] |

| Aryl Substituent (sEH inhibitors) | Electron-withdrawing groups on the aryl ring, such as trifluoromethoxy, can improve metabolic stability and pharmacokinetic properties. | [2] |

| Linker between Piperidine and Urea (General) | The direct linkage in 1-(piperidin-4-yl)urea is common. Introducing a methylene spacer, as in 1-(piperidin-4-ylmethyl)urea, can alter the vector and distance between the key pharmacophoric elements, potentially leading to different target engagement. | [5] |

Synthesis and Chemical Properties

This compound and its derivatives are typically synthesized through standard organic chemistry methods. A common route involves the reaction of a protected 4-aminopiperidine with an appropriate isocyanate, followed by deprotection. [2]Alternatively, reaction with phosgene or a phosgene equivalent can generate an intermediate that is then reacted with an amine. [1]Continuous-flow chemistry has also been explored for the efficient synthesis of libraries of urea-containing compounds based on a piperidin-4-one scaffold. [6] Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C6H14ClN3O |

| Molecular Weight | 179.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Note: The properties of derivatives will vary depending on the specific substituents.

Conclusion and Future Directions

The 1-(piperidin-4-yl)urea scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have enabled the development of potent and selective modulators of diverse biological targets. Future research in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects, exploring new therapeutic applications, and leveraging advanced synthetic methodologies to access novel chemical space. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation medicines.

References

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Available from: [Link]

-

Arand, M., et al. (2010). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Journal of Medicinal Chemistry, 53(23), 8236–8247. Available from: [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Available from: [Link]

-

Navarro, P. M. L., & Lanari, D. (2018). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. European Journal of Organic Chemistry, 2018(11), 1312-1320. Available from: [Link]

-

Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. Available from: [Link]

-

Berno, B., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274–4279. Available from: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

Introduction: Targeting the Arachidonic Acid Cascade via Soluble Epoxide Hydrolase

An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride as a Soluble Epoxide Hydrolase Inhibitor

Within the complex network of lipid signaling, the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, has emerged as a critical regulatory node and a compelling therapeutic target.[1][2] sEH is a bifunctional enzyme primarily known for its role in the metabolism of endogenous lipid epoxides.[1][3] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[4][5][6]

EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and function as potent signaling molecules with a range of protective effects.[4][5][7] These effects include vasodilation, anti-inflammatory actions, cardioprotection, and analgesia.[7][8][9] By converting EETs to DHETs, sEH effectively terminates their signaling, thereby reducing these beneficial effects.[4][10] Consequently, the inhibition of sEH presents a novel therapeutic strategy to stabilize and elevate the endogenous levels of EETs, amplifying their protective functions. This approach has shown promise in animal models of hypertension, inflammation, pain, and various cardiovascular diseases, with several sEH inhibitors advancing into clinical trials.[9][11][12][13][14]

This guide focuses on this compound, a representative member of the potent urea-based class of sEH inhibitors, exploring its mechanism, experimental evaluation, and therapeutic potential.

Compound Profile: 1-(Piperidin-4-yl)urea and its Analogs

The 1,3-disubstituted urea scaffold is a well-established pharmacophore for potent sEH inhibition.[11][15][16] These compounds are believed to act as transition-state mimics of the epoxide hydrolysis reaction, forming key interactions within the enzyme's active site.[16][17] The incorporation of a piperidine ring into the urea structure is a strategic modification aimed at improving physicochemical properties, such as solubility and metabolic stability, which can enhance oral bioavailability and overall pharmacokinetic profiles.[11][15][18][19]

Chemical Identity of the Parent Compound:

| Property | Value |

| Compound Name | 1-(Piperidin-4-yl)urea |

| Synonyms | (piperidin-4-yl)urea |

| CAS Number | 61220-33-5[20] |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol [20] |

| Structure |  |

Note: this compound is the hydrochloride salt of the parent compound listed above, formed by the protonation of the piperidine nitrogen. This enhances water solubility.

Mechanism of Action: Molecular Interactions within the sEH Active Site

Urea-based inhibitors achieve their high potency through specific interactions with key residues in the catalytic pocket of sEH.[17][21] The active site can be conceptualized as an L-shaped hydrophobic tunnel with the catalytic triad (Asp335, Tyr383, Tyr466 in human sEH) at its core.

-

Hydrogen Bonding: The central urea moiety is critical for binding. The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of the catalytic tyrosine residues (Tyr383 and Tyr466).[17]

-

Catalytic Aspartate Interaction: The NH groups of the urea serve as hydrogen bond donors, interacting with the catalytic nucleophile, Asp335, which is responsible for initiating the hydrolysis of the natural epoxide substrate.[17][21]

-

Hydrophobic Pockets: The substituents on either side of the urea—in this case, the piperidine ring and a hydrogen—occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.[16][17]

By engaging these residues, the inhibitor effectively blocks substrate access to the catalytic site, preventing the hydration of EETs and stabilizing their beneficial signaling.

Experimental Evaluation: Protocols and Data

Assessing the inhibitory potential of compounds like this compound requires robust and validated experimental methods. A fluorometric in vitro assay is a standard high-throughput method for determining inhibitor potency (IC₅₀).

Protocol: In Vitro Fluorometric sEH Inhibition Assay

This protocol is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which releases a highly fluorescent product upon enzymatic action.[22][23]

1. Materials and Reagents:

-

Recombinant human sEH (hsEH)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[22]

-

Fluorometric substrate (e.g., PHOME)

-

Test Inhibitor: this compound

-

Solvent (e.g., DMSO)

-

96-well black microplate, flat bottom

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[23][25][26]

2. Preparation of Solutions:

-

sEH Enzyme Working Solution: Dilute recombinant hsEH in sEH Assay Buffer to the desired final concentration (e.g., 1-3 nM).[22][23] Keep on ice.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these stocks into sEH Assay Buffer to create 10X working solutions.

-

Substrate Working Solution: Dilute the PHOME stock solution in sEH Assay Buffer to the desired final concentration (e.g., 50 µM).[22] Protect from light.

3. Assay Procedure:

-

Plate Setup: Add 10 µL of the 10X inhibitor working solution to the appropriate wells of the 96-well plate.

-

Controls: Include wells for:

-

Vehicle Control (100% Activity): 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Positive Control: 10 µL of a known sEH inhibitor at a concentration that gives >90% inhibition.

-

Background Control (No Enzyme): Add Assay Buffer instead of enzyme solution in a later step.

-

-

Enzyme Addition: Add 80 µL of the sEH enzyme working solution to all wells except the Background Control wells. Add 80 µL of Assay Buffer to the Background Control wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]

-

Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume should be 100 µL.

-

Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes at 25°C or 37°C.[24][26]

4. Data Analysis:

-

Determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the slope of the background control from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_Vehicle)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Inhibitory Activity Data

While specific IC₅₀ data for this compound is not widely published, data from structurally related and highly studied 1-acyl-piperidin-4-yl urea analogs demonstrate the high potency of this chemical class. These compounds often exhibit IC₅₀ values in the low nanomolar range.

| Compound | Structure | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |

| AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) |  | 4 | 11 | [6] |

| TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) |  | 3.1 | 6.8 | [27] |

| Compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) |  | 0.8 | 0.9 | [18][19] |

Note: This table presents data for advanced analogs to illustrate the potency achievable with the piperidinyl urea scaffold. The inhibitory activity of the parent compound, 1-(Piperidin-4-yl)urea, would be expected to be lower but still significant, serving as a foundational structure for optimization.

Therapeutic Potential and Future Directions

The inhibition of soluble epoxide hydrolase is a validated therapeutic strategy with broad potential. By stabilizing EETs, sEH inhibitors modulate fundamental biological processes related to inflammation and vascular health.

-

Cardiovascular Disease: sEH inhibitors have been shown to lower blood pressure in hypertensive models and reduce end-organ damage, making them promising candidates for treating hypertension and related conditions like cardiac hypertrophy.[9][11][28]

-

Inflammation and Pain: The anti-inflammatory effects of EETs are well-documented. sEH inhibitors have demonstrated efficacy in reducing inflammatory pain and neuropathic pain in preclinical models, offering a potential non-opioid analgesic strategy.[14][18][19]

-

Metabolic and Kidney Disease: sEH inhibition can improve insulin sensitivity and has shown protective effects in models of diabetic complications and chronic kidney disease.[4][12][13]

-

Neuroprotection: Emerging evidence suggests that sEH is upregulated in the brains of Alzheimer's disease patients, and its inhibition can reduce neuroinflammation, amyloid plaques, and cognitive impairment in animal models, opening new avenues for treating neurodegenerative disorders.[29]